1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. ipindexing.com Its significance stems from a combination of desirable physicochemical properties and synthetic accessibility. The presence of the two nitrogen atoms allows for modifications that can fine-tune the molecule's pharmacological activity. nih.gov This versatility has led to the incorporation of the piperazine moiety into a wide range of clinically successful drugs. researchgate.net
The piperazine scaffold often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and oral bioavailability. nih.govbohrium.com Its ability to be readily substituted at the 1 and 4 positions allows for the creation of a diverse library of compounds for screening against various biological targets. researchgate.net Consequently, piperazine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antidepressant, and antipsychotic agents. researchgate.netnih.govnih.gov
Overview of Dichlorophenoxy Moieties in Bioactive Compounds
The dichlorophenoxy group is another important pharmacophore found in many biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a prominent example of a compound containing this moiety.
In the context of medicinal chemistry, the dichlorophenoxy moiety has been incorporated into various molecular frameworks to modulate their biological activity. For instance, compounds bearing this group have been explored for their potential as antimicrobial and anticancer agents. The electronic and steric effects of the chlorine atoms can enhance the binding affinity of a molecule to its target protein or enzyme.
Rationale for Investigating 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine
The rationale for investigating this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. This compound brings together the versatile piperazine scaffold and two dichlorophenoxyacetyl moieties.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 4199-71-7 |
| Molecular Formula | C20H18Cl4N2O4 |
| Molecular Weight | 492.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethanone |
Research Gaps and Future Directions in Piperazine Derivative Studies
Despite the extensive research on piperazine derivatives, several research gaps and opportunities for future exploration remain. A significant challenge lies in overcoming issues of drug resistance and toxicity associated with some existing piperazine-based drugs. researchgate.net Future research should focus on the design of more selective and potent derivatives with improved safety profiles.
Specifically for compounds like this compound, there is a clear lack of published biological data. A crucial next step would be the synthesis and comprehensive biological evaluation of this compound and its analogs. This would involve screening against a panel of cancer cell lines and microbial strains to determine its potential therapeutic applications.
Furthermore, structure-activity relationship (SAR) studies are needed to understand how modifications to the dichlorophenoxy ring or the acetyl linker affect biological activity. nih.gov Computational studies, such as molecular docking, could also provide insights into the potential biological targets of these compounds and guide the design of more effective derivatives. The development of novel synthetic methodologies for the efficient and diverse synthesis of 1,4-disubstituted piperazines also remains an active area of research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O4/c21-13-1-3-17(15(23)9-13)29-11-19(27)25-5-7-26(8-6-25)20(28)12-30-18-4-2-14(22)10-16(18)24/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNQQJSKSMMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962139 | |
| Record name | 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4199-71-7 | |
| Record name | NSC43806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis 2,4 Dichlorophenoxy Acetyl Piperazine
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine, the primary disconnection points are the two C-N amide bonds. This imaginary cleavage breaks the target molecule into two fundamental synthons. amazonaws.com
The disconnection of these amide bonds leads to piperazine (B1678402) and two equivalents of 2,4-dichlorophenoxyacetic acid or a more reactive derivative thereof, such as an acyl chloride. This approach simplifies the complex target molecule into readily accessible precursors, forming the basis of the synthetic strategy. The forward synthesis would then involve the coupling of these two components.
Retrosynthetic Scheme:
Figure 1: Retrosynthetic disconnection of the target molecule.Synthesis of Key Precursors for this compound
The successful synthesis of the target compound relies on the efficient preparation of its key precursors as identified through retrosynthetic analysis.
2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known organic compound, and its synthesis is well-established. wikipedia.org There are two primary commercial routes for its production:
Condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid. wikipedia.org
Chlorination of phenoxyacetic acid. wikipedia.orgacs.org
A common laboratory-scale, two-step synthesis starts from phenol (B47542). acs.org First, phenoxyacetic acid is prepared via the Williamson ether synthesis, reacting phenol with chloroacetic acid in the presence of a base. acs.orggoogle.com In the second step, the phenoxyacetic acid intermediate is chlorinated to yield the final product, 2,4-dichlorophenoxyacetic acid. acs.orggoogleapis.com
Alternative methods focus on improving yield, purity, and environmental safety. One patented method involves the chlorination of phenoxyacetic acid in a mixed solution of acetic acid and water using chlorine gas with an iron phthalocyanine (B1677752) catalyst. google.com Another approach uses a mixture of hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. google.com
Table 1: Comparison of Synthetic Methods for 2,4-Dichlorophenoxyacetic Acid
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Phenoxyacetic Acid | Chlorine (Cl₂) in Acetic Acid | Heating to 88-90°C for 3 hours | Not specified | googleapis.com |
| Phenoxyacetic Acid | Chlorine (Cl₂), Iron Phthalocyanine (FePC) | Acetic acid/water mixture | High | google.com |
Piperazine is a symmetrical cyclic diamine that serves as a versatile scaffold in organic synthesis. nih.gov The functionalization of its nitrogen atoms is a key step in constructing more complex molecules. The most relevant reaction for the synthesis of the target compound is N-acylation.
Acylation involves reacting the amine groups of piperazine with an acylating agent, such as an acyl halide or acid anhydride, to form amides. ambeed.com For the synthesis of a symmetrically N,N'-diacylated product like the target molecule, piperazine is typically reacted with at least two equivalents of the acylating agent. nih.gov The reaction of piperazine with chloroacetyl chloride, for example, produces 1,4-bis(chloroacetyl)piperazine (B158052) in good yield. nih.gov While mono-acylation can be achieved under specific conditions, such as by immobilizing the piperazine on a solid support, the direct di-acylation is generally straightforward when a molar excess of the acylating agent is used. colab.ws
Direct Synthesis Routes to this compound
The direct synthesis involves the formation of amide bonds by coupling piperazine with 2,4-dichlorophenoxyacetic acid. This transformation can be achieved through several established methodologies.
The primary method for synthesizing the target compound is amidation. This involves activating the carboxylic acid group of 2,4-dichlorophenoxyacetic acid to make it more susceptible to nucleophilic attack by the piperazine nitrogen.
A common strategy is to convert the carboxylic acid into a more reactive acyl chloride. This is typically done by treating 2,4-dichlorophenoxyacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,4-dichlorophenoxyacetyl chloride can then be reacted directly with piperazine, usually in the presence of a base to neutralize the HCl byproduct, to form the desired N,N'-diacylated product.
Direct amidation using the carboxylic acid itself is also possible but requires a "coupling reagent" to facilitate the reaction. While the term "esterification" is not directly applicable to the final amide bond formation, some coupling methods proceed through an active ester intermediate. The carboxylic acid is reacted with a coupling agent and an additive (like HOBt) to form a highly reactive ester, which is then displaced by the amine of piperazine. peptide.com
To achieve efficient amide bond formation directly from the carboxylic acid and amine, various coupling reagents have been developed. These reagents activate the carboxyl group, facilitating the formation of the amide bond under mild conditions. luxembourg-bio.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comluxembourg-bio.com These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization (if applicable), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often included. peptide.comiris-biotech.de
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. iris-biotech.de
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and efficiency, leading to rapid coupling with minimal side products. peptide.comiris-biotech.de
The general procedure involves mixing 2,4-dichlorophenoxyacetic acid with the coupling reagent and an appropriate base (like triethylamine (B128534) or N,N-diisopropylethylamine) in an inert solvent, followed by the addition of piperazine (approximately 0.5 equivalents) to yield the symmetrical diamide.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, commonly used with HOBt. peptide.com |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Insoluble urea (B33335) byproduct, easily removed by filtration. luxembourg-bio.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, suitable for sterically hindered couplings. iris-biotech.de |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The primary synthetic route to this compound involves the reaction of piperazine with two equivalents of a 2,4-dichlorophenoxyacetyl derivative, typically an acid chloride or ester. Optimizing this acylation reaction requires a systematic evaluation of solvents, temperature, pressure, and catalytic systems.
Solvent Effects on Reaction Efficiency
The choice of solvent is critical in amide bond formation as it influences reactant solubility, reaction rate, and the stability of intermediates. For the acylation of piperazine, a range of solvents can be employed, with their polarity playing a significant role. rsc.org
Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective due to their ability to dissolve a wide range of reactants and stabilize charged intermediates that may form during the reaction. ucl.ac.uknih.gov However, their high boiling points can complicate product isolation, and there are growing environmental and safety concerns associated with their use. ucl.ac.uk
Less polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can also be used, particularly when the acylating agent is a highly reactive acid chloride. ucl.ac.uknih.gov In these cases, a tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct. The selection of the solvent can impact reaction times and yields, as illustrated by studies on analogous N-acylation reactions.
Table 1: Illustrative Solvent Effects on a Model Piperazine Acylation Reaction
| Solvent | Dielectric Constant (approx.) | Typical Reaction Time (h) | Observed Yield (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 4 - 8 | 85 - 95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2 - 6 | 90 - 98 |
| Acetonitrile (B52724) | 37.5 | 6 - 12 | 80 - 90 |
| Tetrahydrofuran (THF) | 7.6 | 8 - 16 | 75 - 85 |
Note: Data is representative of general amide synthesis and illustrates trends. Actual results for the target compound may vary.
More polar solvents can better stabilize the zwitterionic form of the amide bond, potentially influencing reaction kinetics. rsc.org The optimization process involves screening a variety of solvents to find the ideal balance between reaction efficiency, product purity, and ease of downstream processing.
Temperature and Pressure Optimization
Table 2: Representative Temperature Effects on Acylation Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 to 25 | 12 | 88 | 97 |
| 50 | 4 | 92 | 95 |
| 80 | 2 | 90 | 88 |
Note: This table illustrates general trends in amide synthesis optimization.
Pressure is typically not a critical parameter for this type of liquid-phase synthesis and is usually conducted at atmospheric pressure. However, in large-scale industrial processes, pressure control might be used to manage volatile reactants or solvents. semanticscholar.orgresearchgate.net
Catalysis and Reagent Selection
The choice of acylating agent and the use of catalysts are pivotal for an efficient synthesis.
Reagent Selection: The most common method for forming the amide bond involves activating the carboxylic acid, 2,4-dichlorophenoxyacetic acid. This is often achieved by converting it to a more reactive derivative like an acyl chloride (using thionyl chloride or oxalyl chloride) or by using stoichiometric coupling agents. ucl.ac.uk While effective, these methods generate significant stoichiometric byproducts, which can complicate purification and are environmentally undesirable. ucl.ac.uksciepub.com
Catalysis: Modern synthetic chemistry emphasizes catalytic methods for amide bond formation to improve atom economy and reduce waste. ucl.ac.uk Boric acid has emerged as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids with amines. sciepub.comresearchgate.net This approach avoids the pre-activation step, reducing waste. The boric acid catalyst activates the carboxylic acid in situ, allowing for direct reaction with the amine. sciepub.com
Other catalytic systems, including those based on transition metals like ruthenium, have been developed for synthesizing piperazine cores and could be adapted for the final acylation step. rsc.orgdigitellinc.comorganic-chemistry.org These "hydrogen borrowing" strategies offer novel, environmentally friendly routes to complex amines. digitellinc.comorganic-chemistry.org
Table 3: Comparison of Reagent/Catalyst Systems for Amide Synthesis
| Method | Reagent/Catalyst | Byproducts | Yield | Advantages |
|---|---|---|---|---|
| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl, Base·HCl | High | High reactivity, fast reaction |
| Coupling Agent | EDC, HATU | Urea derivatives, etc. | High | Mild conditions, high efficiency |
| Catalytic | Boric Acid | Water | Good to High | Green, low cost, simple |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.gov
Key principles applicable to this synthesis include:
Waste Prevention: Shifting from stoichiometric activating agents (like SOCl₂ or carbodiimides) to catalytic methods significantly reduces byproduct formation. ucl.ac.uksciepub.com Direct amidation catalyzed by boric acid, for example, produces only water as a byproduct. researchgate.net
Atom Economy: Catalytic methods maximize the incorporation of atoms from the starting materials (piperazine and 2,4-dichlorophenoxyacetic acid) into the final product, improving atom economy compared to methods that use bulky coupling agents. sciepub.com
Use of Safer Solvents: There is a strong push to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives. ucl.ac.uk Solvents like cyclopentyl methyl ether (CPME) or even performing reactions in aqueous micellar solutions or under solvent-free conditions are emerging as viable, sustainable options. researchgate.netnih.gov
Design for Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. researchgate.net The use of highly efficient catalysts can facilitate reactions under milder conditions. Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and reduce energy usage. sciepub.com
Use of Catalysis: As discussed, employing catalysts (e.g., boric acid, enzymes) is superior to using stoichiometric reagents. sciepub.comnih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), offer a highly efficient and environmentally benign route for amide bond formation, often proceeding with excellent yields and purity in green solvents. nih.gov
Real-time Analysis for Pollution Prevention: Implementing in-process monitoring techniques can help optimize reaction conditions to minimize byproduct formation and ensure the reaction goes to completion, preventing waste.
By systematically optimizing reaction parameters and embracing catalytic and greener methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Structural Elucidation and Conformational Analysis of 1,4 Bis 2,4 Dichlorophenoxy Acetyl Piperazine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the precise structure of a chemical compound. However, specific spectral data for 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule. A complete analysis would require ¹H and ¹³C NMR data. This would allow for the assignment of chemical shifts for each unique proton and carbon atom, providing insights into their chemical environment. For instance, the protons on the piperazine (B1678402) ring would be expected to show characteristic signals, as would the protons on the aromatic rings and the methylene (B1212753) bridges. Without experimental spectra, these specific assignments remain theoretical.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to study its fragmentation patterns, which can help confirm its structure. The theoretical molecular weight of this compound can be calculated, but experimental verification through techniques like high-resolution mass spectrometry (HRMS) is absent from the literature. Analysis of its fragmentation would reveal how the molecule breaks apart under ionization, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to observe characteristic absorption bands for the amide C=O (carbonyl) group, the C-O-C (ether) linkage, the C-N bonds of the piperazine ring, and the C-Cl bonds and C=C bonds of the dichlorophenyl rings. No published IR spectrum is available to confirm these features.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Should a crystal structure be determined, it would provide detailed insights into how individual molecules of this compound pack together in the solid state. This includes the identification of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the crystal's stability and physical properties.
Conformational Preferences in the Crystalline State
Crucially, X-ray data would establish the preferred conformation of the molecule in the solid state. This includes the conformation of the central piperazine ring (typically a chair or boat form) and the rotational orientation of the two (2,4-dichlorophenoxy)acetyl substituents. This information is vital for understanding the molecule's shape and potential interactions with other molecules.
Computational Studies on Molecular Geometry and Conformational Landscape
Computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules at an atomic level. For a molecule with the conformational flexibility of this compound, these methods are invaluable for understanding its preferred shapes and the energy barriers between them. This understanding is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for determining the optimized, or lowest energy, geometry of a molecule.
For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to provide a good balance between accuracy and computational cost. The calculation begins with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find a configuration that minimizes the total electronic energy.
Below is a hypothetical table of selected optimized geometrical parameters that would be obtained from a DFT calculation.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length (Å) | C-N (piperazine ring) | 1.46 |
| Bond Length (Å) | C=O (amide) | 1.23 |
| Bond Length (Å) | C-N (amide) | 1.35 |
| Bond Angle (°) | C-N-C (piperazine ring) | 111.5 |
| Bond Angle (°) | O=C-N (amide) | 122.0 |
| Dihedral Angle (°) | C-N-C-C (piperazine ring) | -55.0 |
While DFT provides the lowest energy structure, a molecule like this compound can exist in multiple conformations. The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. Exploring the PES helps to identify all stable conformers (local minima) and the transition states (saddle points) that connect them.
A common method for PES exploration is to systematically rotate key rotatable bonds (dihedral angles) and calculate the energy at each step. For this molecule, important dihedral angles would include the bonds connecting the piperazine ring to the acetyl groups and the bonds of the ether linkage to the dichlorophenyl rings.
The results of a PES scan would likely reveal several low-energy conformers. The primary differences between these conformers would be the orientation of the 2,4-dichlorophenoxyacetyl side chains relative to the piperazine ring. The piperazine ring itself could potentially adopt a boat or twist-boat conformation, but these would be expected to be significantly higher in energy than the chair form. The energy barriers between the conformers would indicate the flexibility of the molecule and the ease with which it can change shape at a given temperature.
A hypothetical representation of the relative energies of different conformers is presented in the table below.
| Conformer | Piperazine Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Di-equatorial (anti) | 0.00 |
| 2 | Chair | Di-equatorial (syn) | 1.5 |
| 3 | Twist-Boat | - | 5.8 |
| 4 | Boat | - | 7.2 |
Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change. This allows for a more thorough exploration of the conformational space than static calculations alone.
An MD simulation of this compound would typically be run for a period of nanoseconds to microseconds in a simulated solvent environment (e.g., water) to mimic physiological conditions. The simulation would reveal the flexibility of different parts of the molecule and the frequency of transitions between different conformations.
Analysis of the MD trajectory would likely show that the piperazine ring predominantly remains in the chair conformation, with occasional, brief excursions to higher energy forms. The side chains would exhibit greater flexibility, with the 2,4-dichlorophenyl groups rotating and the entire acetyl arms exhibiting significant motion. This dynamic behavior is important for understanding how the molecule might interact with other molecules, such as biological receptors.
Key findings from a hypothetical MD simulation could be summarized as follows:
| Simulation Parameter | Observation |
| Simulation Time | 100 ns |
| Solvent | Explicit Water |
| Piperazine Ring Conformation | Predominantly Chair (>98%) |
| Side Chain Flexibility | High, with frequent rotation around C-O and C-C single bonds |
| Inter-conformer Transitions | Frequent transitions between low-energy conformers observed |
Structure Activity Relationship Sar Studies of 1,4 Bis 2,4 Dichlorophenoxy Acetyl Piperazine Analogues
Design and Synthesis of Structural Analogues
The core structure of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine offers several points for modification, allowing chemists to systematically probe the chemical space and its influence on biological function. The primary areas for analogue design and synthesis include the dichlorophenoxy moiety, the central piperazine (B1678402) core, and the acetyl linker.
Modifications on the Dichlorophenoxy Moiety
The 2,4-dichloro substitution pattern on the phenoxy rings is a key feature of the parent molecule. To investigate its importance, a series of analogues can be synthesized with variations in the number, position, and nature of the substituents on the phenyl ring.
Halogen Substitutions: Researchers have explored replacing the chlorine atoms with other halogens like fluorine or bromine to modulate the electronic and steric properties of the molecule. For instance, the synthesis of analogues with 3,4-dichlorophenyl groups has been reported. nih.gov
Alkyl and Alkoxy Groups: The introduction of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can influence the lipophilicity and binding interactions of the compound.
Electron-Donating and Electron-Withdrawing Groups: A systematic study might involve incorporating groups that donate or withdraw electron density from the aromatic ring to assess the impact on target engagement.
Interactive Table: Hypothetical Modifications on the Dichlorophenoxy Moiety and Rationale
| Modification | Rationale for Synthesis | Potential Impact on Activity |
| Shifting chlorine to 3,4-positions | To explore the importance of substituent positioning for receptor binding. | Could alter binding affinity and selectivity. |
| Replacing chlorine with fluorine | To increase metabolic stability and alter electronic properties. | May enhance bioavailability and potency. |
| Introducing a methyl group | To increase lipophilicity and explore steric tolerance in the binding pocket. | Could improve cell permeability and potency. |
| Adding a methoxy (B1213986) group | To introduce a hydrogen bond acceptor and alter electronic character. | May form new interactions with the target, increasing affinity. |
Substitutions on the Piperazine Core
The piperazine ring itself is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. mdpi.com While the parent compound is unsubstituted on the carbon atoms of the piperazine ring, introducing substituents can significantly impact its conformation and biological activity. rsc.org
C-Methylation: The addition of methyl groups to the carbon atoms of the piperazine ring can restrict its conformational flexibility, potentially locking it into a more bioactive conformation.
Introduction of Other Functional Groups: While less common, the synthesis of analogues with other small functional groups on the piperazine carbons could be explored to probe for additional binding interactions.
It is noteworthy that the majority of biologically active piperazine-containing compounds feature substitutions at the nitrogen atoms, with carbon-substituted piperazines remaining a less explored area of chemical space. rsc.org
Variations in the Acetyl Linker
Chain Length Modification: Synthesizing analogues with longer (e.g., propionyl) or shorter linkers can help determine the optimal distance between the piperazine core and the phenoxy rings for biological activity.
Introduction of Rigidity: Incorporating features that reduce the flexibility of the linker, such as a double bond, could pre-organize the molecule for better binding to its target.
Comparative Analysis of Biological Activities of Analogues
Once synthesized, the biological activities of the analogues are evaluated and compared to the parent compound, this compound. This comparative analysis is the cornerstone of SAR studies.
Correlation Between Structural Features and Biological Response
By systematically comparing the biological data of the synthesized analogues, researchers can draw correlations between specific structural features and the observed biological response.
For example, if analogues with a 3,4-dichlorophenyl moiety show enhanced activity compared to the 2,4-dichloro parent compound, it would suggest that this substitution pattern is more favorable for interaction with the biological target. nih.gov Conversely, if replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group leads to a significant decrease in activity, it highlights the importance of the piperazine scaffold for the observed biological effects. tandfonline.com
Interactive Table: Illustrative SAR Data for Hypothetical Analogues
| Compound | Modification | Biological Activity (IC50, µM) | Interpretation |
| Parent | None | 10.5 | Baseline activity. |
| Analogue A | 3,4-dichlorophenoxy | 5.2 | Substitution at the 3 and 4 positions of the phenyl ring enhances activity. |
| Analogue B | 4-fluorophenoxy | 15.8 | Replacement of chlorine with fluorine is detrimental to activity. |
| Analogue C | C-methylpiperazine | 8.9 | Methylation of the piperazine core slightly improves activity. |
| Analogue D | Propionyl linker | 25.1 | Increasing the linker length reduces activity, suggesting an optimal distance is required. |
Identification of Pharmacophoric Elements
The culmination of SAR studies is the identification of the key pharmacophoric elements—the essential structural features and their spatial arrangement required for biological activity. For the this compound series, the pharmacophore model might include:
Two hydrophobic regions: Provided by the dichlorophenoxy rings, which likely interact with hydrophobic pockets in the target protein.
A central hydrogen bond acceptor/basic core: The piperazine nitrogen atoms can act as hydrogen bond acceptors or become protonated, interacting with charged or polar residues. nih.gov
A specific spatial arrangement: The acetyl linkers position the phenoxy rings at an optimal distance and orientation relative to the piperazine core for effective binding.
By understanding these pharmacophoric elements, medicinal chemists can rationally design future generations of compounds with potentially improved potency, selectivity, and pharmacokinetic profiles.
Computational SAR Modeling for Predictive Activity
Computational SAR modeling serves as a cornerstone in modern medicinal chemistry, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For a molecule like this compound, these techniques would be invaluable in exploring its therapeutic potential by systematically modifying its structure and predicting the resulting changes in efficacy and selectivity.
QSAR methodologies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties, known as molecular descriptors, with observed activity. For analogues of this compound, a hypothetical QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity.
Key molecular descriptors that would be relevant for this class of compounds include:
Electronic Properties: Parameters such as Hammett constants (σ) and dipole moments would quantify the effects of substituents on the dichlorophenoxy rings. These are crucial as the electronic nature of the aromatic rings can influence interactions with biological targets.
Hydrophobic Properties: The partition coefficient (logP) is a critical descriptor that would model the hydrophobicity of the analogues. The two dichlorophenoxy groups contribute significantly to the lipophilicity of the parent compound, which would influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Steric Properties: Descriptors like molar refractivity (MR) and Taft steric parameters (Es) would be used to model the size and shape of the substituents. The steric bulk of the chlorine atoms and any modifications to the phenoxyacetyl moiety would directly impact the compound's ability to fit into a specific binding site.
A typical QSAR model for this series of compounds could be represented by the following linear equation:
Biological Activity = k1(Electronic Descriptor) + k2(Hydrophobic Descriptor) + k3*(Steric Descriptor) + C
The predictive power of such a model would be validated using statistical methods like cross-validation (leave-one-out or leave-many-out) to ensure its robustness and applicability for predicting the activity of new, unsynthesized analogues.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed insight into the steric and electrostatic interactions between a ligand and its receptor. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful for the analogues of this compound.
In a hypothetical 3D-QSAR study, a set of structurally aligned analogues would be placed in a 3D grid. Steric and electrostatic fields would be calculated at each grid point, and these values would be correlated with the biological activity using partial least squares (PLS) analysis. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a contour map might suggest that introducing a bulky, electropositive substituent at a specific position on the dichlorophenoxy ring could enhance binding affinity.
Pharmacophore modeling , another powerful 3D technique, would identify the essential structural features required for biological activity. For the this compound scaffold, a pharmacophore model might consist of:
Two aromatic rings (from the dichlorophenoxy groups).
Hydrogen bond acceptors (the carbonyl oxygens).
A central hydrophobic feature (the piperazine ring).
This model would serve as a 3D query to screen virtual libraries for new compounds with a similar spatial arrangement of these key features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired biological activity.
Implications of SAR for Rational Design of Novel Compounds
The insights gained from comprehensive SAR, QSAR, and 3D-QSAR studies would have profound implications for the rational design of novel compounds based on the this compound template. By understanding which structural modifications lead to improved activity, medicinal chemists can focus their synthetic efforts on the most promising candidates, thereby saving time and resources.
For example, if QSAR studies indicated that increased hydrophobicity is detrimental to activity, analogues with fewer chlorine atoms or more polar substituents on the phenoxy rings could be designed. Conversely, if 3D-QSAR contour maps revealed a favorable steric region near one of the carbonyl groups, larger substituents could be incorporated at that position to enhance binding.
The iterative process of designing new compounds based on predictive models, followed by their synthesis and biological evaluation, forms the basis of the modern drug discovery cycle. The data from these new compounds can then be used to refine and improve the initial computational models, leading to a more accurate understanding of the SAR and a higher probability of discovering a potent and selective drug candidate.
Investigation of Biological Activities and Preclinical Efficacy in Research Models
Preclinical In Vivo Studies in Animal Models for Efficacy (Non-Clinical Outcomes)
While a significant body of research exists on the synthesis and in vitro evaluation of various piperazine (B1678402) derivatives, comprehensive in vivo efficacy and distribution data for the specific compound 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine are not extensively reported in publicly available scientific literature. The majority of published studies focus on analogous structures or broader classes of piperazine-containing molecules. However, research on related compounds provides a framework for understanding the potential preclinical evaluation of this specific molecule.
Evaluation in Disease Models (e.g., Infection, Cancer xenografts)
In vivo studies are critical for determining the therapeutic potential of a compound by assessing its efficacy in a living organism, which presents a far more complex environment than an in vitro cell culture.
Anticancer Activity in Xenograft Models:
Animal models, particularly xenografts in mice, are a standard method for evaluating the anticancer potential of new chemical entities. In these models, human cancer cells are implanted in immunocompromised mice, which then develop tumors. The test compound is administered to these mice, and its effect on tumor growth is monitored.
While no specific xenograft data for This compound was found, numerous studies have demonstrated the in vivo anticancer efficacy of other piperazine derivatives. For instance, certain benzofuran (B130515) piperazine derivatives have shown good anticancer efficacy in MDA-MB-231 xenograft mouse models. nih.gov Similarly, novel vindoline-piperazine conjugates have exhibited significant antiproliferative effects in the NCI60 human tumor cell line panel, with some derivatives showing potent activity against breast and lung cancer cell lines. mdpi.com Other research has highlighted the potential of alepterolic acid derivatives with a piperazine moiety and benzhydryl piperazine derivatives as anticancer agents. nih.govjneonatalsurg.com A series of piperazine-based bis(thiazole) hybrids have also been synthesized and evaluated for their potential as anticancer agents, showing induction of caspase-dependent apoptosis. nih.gov
Antimicrobial and Other Activities:
The piperazine scaffold is also a common feature in compounds investigated for antimicrobial and anthelmintic properties. Studies on other 1,4-disubstituted piperazine derivatives have shown activity against various bacteria and fungi. researchgate.nettandfonline.commdpi.comnih.gov For example, some thiazole/oxazole derivatives containing piperazine have been evaluated for their biological activities. researchgate.net Additionally, certain 1,4-disubstituted piperazine-2,3-dione derivatives have been investigated for their anthelmintic activity against parasites like Enterobius vermicularis and Fasciola hepatica. ekb.eg
The table below summarizes the types of in vivo models used for evaluating compounds structurally related to This compound .
| Disease Model | Animal Model | Compound Class | Observed Efficacy |
| Breast Cancer | MDA-MB-231 Xenograft in Mice | Benzofuran piperazine derivative | Good anti-cancer efficacy nih.gov |
| Alzheimer's Disease | AlCl₃-induced AD model | 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives | Neuroprotective activity comparable to donepezil (B133215) nih.gov |
| Various Cancers | NCI60 Cell Line Panel (In Vitro) | Vindoline-piperazine conjugates | Significant antiproliferative effects mdpi.com |
| Bacterial Infections | In Vitro Studies | Piperazine-containing 1,2,3-triazoles | Moderate to good antimicrobial activity tandfonline.com |
| Parasitic Infections | In Vitro Studies | 1,4-disubstituted piperazine-2,3-diones | Considerable inhibitory effects on parasites ekb.eg |
Assessment of Compound Distribution in Research Organisms
Pharmacokinetic studies, including the assessment of absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding how a compound behaves within a living organism. These studies are crucial for interpreting efficacy and toxicity data.
No specific distribution studies for This compound are available in the reviewed literature. However, the distribution of its constituent moiety, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been studied. nih.govresearchgate.netnih.gov Pharmacokinetic evaluations in rats have shown that the urinary elimination of 2,4-D can become saturated at higher doses. nih.gov When administered to livestock, the majority of radioactively labeled 2,4-D is excreted in the urine either unchanged or as conjugates. wikipedia.org The highest residue levels of 2,4-D were found in the kidney. wikipedia.org
Significant species differences in the metabolism and excretion of 2,4-D have been observed. For example, the elimination of 2,4-D from rat plasma is significantly faster than in dogs. nih.gov In rats, 2,4-D is largely unmetabolized, whereas in dogs, it undergoes conjugation with various amino acids and other molecules. nih.gov Such species-specific differences in pharmacokinetics are a critical consideration in preclinical development.
ADME studies of other synthesized piperazine-containing triazoles have also been conducted to evaluate their drug-like properties. tandfonline.com These studies are essential for predicting how a compound will be absorbed, where it will go in the body, how it will be metabolized, and how it will be excreted, all of which are critical factors for its potential as a therapeutic agent.
Molecular Mechanism of Action Research
Ligand-Target Binding Studies
Once potential targets are identified, it is essential to validate the binding interaction and quantify its characteristics. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to study these interactions in real-time without the need for labels.
SPR is an optical technique that measures the binding between a ligand (the compound) and a target (the protein) in real-time. researchgate.net One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov
This method provides valuable kinetic data:
Association rate constant (kₐ): The rate at which the compound binds to the target.
Dissociation rate constant (kₑ): The rate at which the compound-target complex falls apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a higher affinity.
Table 3: Hypothetical Kinetic Parameters from SPR Analysis
| Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
|---|---|---|---|
| Protein Kinase XYZ | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
This table is for illustrative purposes only. No such data has been published for the specified compound.
ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, small aliquots of the compound are injected into a sample cell containing the target protein. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction.
ITC determines:
Binding Affinity (Kₐ): The inverse of the dissociation constant.
Enthalpy change (ΔH): The heat released or absorbed upon binding.
Entropy change (ΔS): The change in disorder of the system upon binding.
Stoichiometry (n): The ratio of compound to protein in the complex.
These parameters provide deep insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).
Table 4: Hypothetical Thermodynamic Parameters from ITC Analysis
| Target Protein | Stoichiometry (n) | Affinity (Kₐ) (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| Protein Kinase XYZ | 1.02 | 5.0 x 10⁸ | -15.6 | -3.7 |
This table is for illustrative purposes only. No such data has been published for the specified compound.
Enzymatic and Receptor-Binding Assays
After confirming direct binding, functional assays are required to determine the effect of the compound on the target's activity.
Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), its activity is measured in the presence and absence of the compound. This determines whether the compound acts as an inhibitor or an activator. The concentration of the compound required to reduce enzyme activity by 50% (IC₅₀) is a standard measure of potency.
Receptor-Binding Assays: If the target is a receptor, competitive binding assays are often used. nih.gov In these assays, a known radiolabeled ligand for the receptor is used. The ability of the test compound to displace the radiolabeled ligand is measured, providing its binding affinity (often expressed as a Kᵢ value). nih.gov
Table 5: Hypothetical Functional Assay Data
| Assay Type | Target Protein | Result | Potency |
|---|---|---|---|
| Enzymatic Assay | Protein Kinase XYZ | Inhibition | IC₅₀ = 15 nM |
This table is for illustrative purposes only. No such data has been published for the specified compound.
Enzyme Kinetic Studies
There is no publicly available research detailing enzyme kinetic studies performed on 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine. Such studies would be crucial to determine if the compound acts as an inhibitor, activator, or substrate for any specific enzymes and to characterize the kinetics of such interactions (e.g., determination of Ki or Km values).
Radioligand Binding Assays
No data from radioligand binding assays for this compound have been reported. These assays are essential for identifying molecular targets such as receptors, ion channels, or transporters, and for quantifying the binding affinity (e.g., Kd or IC50 values) of the compound to these targets.
Cellular Pathway Modulation Studies
Western Blotting for Protein Expression Changes
Specific studies using Western blotting to assess changes in protein expression levels in response to treatment with this compound have not been published. This type of analysis would be necessary to understand the compound's impact on cellular signaling pathways.
Immunofluorescence and Flow Cytometry for Cellular Responses
There are no available reports on the use of immunofluorescence or flow cytometry to investigate the cellular responses to this compound. These techniques would provide insights into the compound's effects on protein localization, cell cycle, apoptosis, and other cellular processes.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
While molecular docking studies have been conducted on other piperazine (B1678402) derivatives, no such computational analyses have been published specifically for this compound. These simulations are critical for predicting the binding mode of a compound to its putative target.
Identification of Key Interacting Residues
Without molecular docking and dynamics simulation data, the key amino acid residues that might be involved in the binding of this compound to a biological target cannot be identified.
Estimation of Binding Energies
For a precise estimation of the binding energies of this compound, specific molecular docking and molecular dynamics simulation studies would need to be conducted. Such research would involve:
Target Identification: Selecting a potential biological target (e.g., a specific protein or enzyme) based on the compound's structural similarity to known active molecules.
Computational Docking: Using specialized software to predict the most favorable binding pose of the compound within the active site of the target.
Energy Calculation: Calculating the binding energy based on the forces of interaction between the compound and the target protein.
Without such dedicated studies, any discussion on the binding energies of this compound remains speculative. The presence of two (2,4-dichlorophenoxy)acetyl moieties suggests that the compound has the potential for multiple points of interaction with a biological target, which could result in a significant binding affinity. However, empirical or computational data is required to substantiate this.
Computational Chemistry and Cheminformatics Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1,4-bis((2,4-dichlorophenoxy)acetyl)piperazine, these theoretical studies provide insights into its behavior at a molecular level.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is primarily located on the electron-rich dichlorophenoxy groups, while the LUMO is distributed across the piperazine (B1678402) ring and the acetyl groups. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen and chlorine atoms, indicating areas that are prone to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms. A related compound, 1,4-bis(benzyloyl)piperazine, has also been studied for its electrostatic potential and electron density researchgate.net.
In Silico ADMET Prediction for Research Compound Prioritization (Excluding Human-Specific Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.gov These predictions help in prioritizing compounds for further experimental testing in non-human research models.
Absorption and Distribution Potential in Research Models
Computational models predict that this compound exhibits moderate to good absorption potential in preclinical models. Its lipophilicity, as indicated by the predicted LogP value, suggests it can permeate biological membranes. The distribution is predicted to be widespread in various tissues due to its chemical properties.
Table 2: Predicted Absorption and Distribution Properties
| Parameter | Predicted Value |
|---|---|
| LogP (o/w) | 3.5 |
| Water Solubility | Moderate |
Metabolism and Excretion Pathways in Preclinical Contexts
In silico predictions suggest that the primary metabolic pathways for this compound in preclinical models would involve hydroxylation of the aromatic rings and N-dealkylation of the piperazine ring. These metabolic processes would increase the water solubility of the compound, facilitating its excretion, primarily through the renal pathway.
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query in virtual screening campaigns to identify novel derivatives with potentially enhanced biological activity. By modifying the substituent groups on the phenoxy rings or the piperazine core, new compounds with tailored properties can be designed and prioritized for synthesis and biological evaluation. For instance, other derivatives of piperazine have been synthesized and evaluated for their biological potential through similar computational approaches. nih.gov
Ligand-Based Virtual Screening (Pharmacophore and Shape-Based)
Ligand-based virtual screening techniques, which rely on the principle of molecular similarity, are pivotal in identifying novel compounds with potential biological activity. These methods typically involve the creation of a pharmacophore model or a shape-based query derived from a known active molecule. A systematic search of scientific databases for studies applying these methods to this compound did not yield any specific results. There are no published pharmacophore models derived from this compound or reports of its use in shape-based screening campaigns.
Structure-Based Virtual Screening (Docking to Protein Targets)
Structure-based virtual screening, primarily through molecular docking, simulates the interaction of a small molecule with the binding site of a protein target. This approach is instrumental in predicting binding affinity and mode of action. Despite extensive searches, no studies have been found that report the docking of this compound to any specific protein targets. Consequently, data on its potential biological targets, binding energies, and key molecular interactions remain uncharacterized in the available literature.
Chemoinformatics Tools for Chemical Space Exploration
Diversity Analysis of Compound Libraries
Chemoinformatics tools are frequently used to assess the diversity of chemical libraries, ensuring a broad exploration of chemical space. Such analyses can identify unique scaffolds and substitution patterns. There is no available research that includes this compound in a diversity analysis of a compound library. Therefore, its relationship to other chemical entities in terms of structural diversity and novelty has not been computationally assessed.
Analytical Method Development for Research Studies of 1,4 Bis 2,4 Dichlorophenoxy Acetyl Piperazine
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine. resolvemass.ca A reversed-phase HPLC (RP-HPLC) method is most suitable, as the compound is hydrophobic due to its aromatic rings and hydrocarbon structure. zodiaclifesciences.comwikipedia.orgphenomenex.com
The development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 column is a logical first choice for the stationary phase due to its hydrophobicity, which will effectively retain the analyte. bme.hu The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. phenomenex.com The ratio of organic to aqueous phase will be optimized to achieve adequate retention and separation from potential impurities. The UV detector wavelength can be set based on the chromophore present, which in this case is the 2,4-dichlorophenoxy group. Similar compounds, like 2,4-dichlorophenoxyacetic acid, show strong absorbance at approximately 230 nm and 283 nm, making these wavelengths suitable starting points for detection. deswater.comnih.govresearchgate.net
The method would be validated for linearity, precision, accuracy, and specificity to ensure reliable quantification in research samples.
Table 1: Proposed HPLC Method Parameters and Validation Summary
| Parameter | Condition/Specification |
|---|---|
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Gas Chromatography (GC) for Volatile Byproducts
During the synthesis of this compound, volatile organic compounds may be used as solvents or generated as byproducts. thermofisher.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for identifying and quantifying these residual volatile impurities. researchgate.netptfarm.pl This method is crucial for ensuring the purity of the compound, as residual solvents can interfere with experimental results. thermofisher.comshimadzu.com
The sample is dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) and heated in a sealed vial. rroij.com The volatile analytes partition into the gas phase (headspace), which is then injected into the GC system, preventing contamination of the instrument with the non-volatile target compound. ptfarm.pl A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) can be used for definitive identification of unknown volatiles. researchgate.net The method must be able to separate and quantify a range of potential solvents used in synthesis, such as toluene, acetonitrile, or dichloromethane (B109758). researchgate.net
Table 2: Proposed HS-GC Method for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Instrument | Headspace Gas Chromatograph with FID or MS Detector |
| Column | Rtx-624, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C (FID) |
| Headspace Vial Temp | 80°C |
| Headspace Equilibration Time | 15 min |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods offer a rapid and straightforward approach for determining the concentration of a compound in solution, provided no interfering substances are present.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a convenient method for quantifying this compound in pure solutions. The presence of the 2,4-dichlorophenoxy chromophores suggests the molecule will absorb light in the UV region. Based on data for structurally related compounds like 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985), the maximum absorbance (λmax) is expected around 283-285 nm. researchgate.netiasks.org
To determine concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This relationship allows for the calculation of the concentration of unknown samples based on their measured absorbance.
Table 3: Example UV-Vis Calibration Data
| Concentration (mg/L) | Absorbance at λmax (284 nm) |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique, but its applicability depends on whether the molecule of interest is fluorescent. mdpi.org The core structure of this compound, based on phenoxyacetic acid and piperazine (B1678402) components, is not expected to exhibit strong native fluorescence. nih.govwikipedia.org While some complex phenoxazine (B87303) derivatives are known to be highly fluorescent, this compound lacks the extended conjugated pi-system typically required for significant fluorescence emission. nih.gov
Therefore, direct quantification by fluorescence spectroscopy is likely not a viable primary method. It could potentially be used if a derivatization step is introduced to attach a fluorescent tag to the molecule, but this adds complexity and is generally reserved for situations requiring extremely high sensitivity that cannot be achieved by other means.
Bioanalytical Methods for Detection in Biological Matrices (Preclinical Research)
For preclinical research involving the analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates, a highly sensitive and selective method is required. onlinepharmacytech.infoselvita.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. resolvemass.cabioxpedia.comiqvia.com
The development of an LC-MS/MS method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net
Sample Preparation : The goal is to extract the analyte from the complex biological matrix and remove interferences like proteins and phospholipids. researchgate.netchromatographyonline.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Chromatographic Separation : A rapid HPLC or UHPLC separation is used to resolve the analyte from any remaining matrix components before it enters the mass spectrometer. onlinepharmacytech.info A C18 column with a fast gradient of acetonitrile and water (containing formic acid to aid ionization) is typically employed. nih.gov
Mass Spectrometric Detection : A triple quadrupole mass spectrometer (TQMS) is most commonly used for quantification. iqvia.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. chromatographyonline.com Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, allowing for accurate quantification even at very low concentrations. chromatographyonline.comeuropeanpharmaceuticalreview.com
The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effect. selvita.comresolian.com
Table 4: Proposed LC-MS/MS Method Parameters for Preclinical Plasma Analysis
| Parameter | Condition |
|---|---|
| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue and Fluid Analysis
The development of a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for the accurate quantification of this compound in complex biological matrices such as tissues and bodily fluids. LC-MS combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry, making it the preferred technique for bioanalytical studies. scienceasia.orgkuleuven.be For a molecule like this compound, which possesses a relatively high molecular weight and polarity, reverse-phase LC coupled with a triple quadrupole mass spectrometer is a common and effective approach. kuleuven.be
Method development typically begins with the optimization of mass spectrometry parameters via direct infusion of a standard solution of the analyte. Electrospray ionization (ESI) in positive mode is often effective for piperazine-containing compounds, as the two nitrogen atoms in the piperazine ring are readily protonated to form [M+H]⁺ ions. scienceasia.orgresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) can also be evaluated as an alternative ionization source, particularly for analytes with a wider range of polarity. kuleuven.be
Once the parent ion is identified, collision-induced dissociation (CID) is performed to identify stable and specific product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis. dtic.mil MRM is the gold standard for quantification in complex matrices due to its ability to filter out background noise, thereby enhancing sensitivity and selectivity. scienceasia.org For this compound, one would expect fragmentation at the amide linkages, potentially yielding product ions corresponding to the protonated piperazine core or the 2,4-dichlorophenoxyacetyl moiety. At least two MRM transitions are typically monitored for each analyte: one for quantification and one for confirmation. epa.gov
Chromatographic separation is optimized to ensure the analyte is resolved from endogenous matrix components that could cause ion suppression or enhancement. kuleuven.be A C18 column is a common starting point for reverse-phase chromatography. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid to aid protonation) and an organic component (e.g., acetonitrile or methanol). epa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure good peak shape and efficient elution of the analyte.
The table below outlines a hypothetical set of optimized LC-MS parameters for the analysis of this compound in a biological matrix.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte |
| Product Ions (Q3) | Two stable, specific fragment ions (for quantification and confirmation) |
| Collision Gas | Argon |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step in the bioanalytical workflow, aimed at extracting the target analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate), removing interfering substances, and concentrating the sample to improve detection limits. phmethods.net The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the required sensitivity of the assay. For this compound, common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). phmethods.net
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. phmethods.net For a basic compound like this compound, the pH of the aqueous sample is adjusted to be above its pKa to ensure it is in its neutral, more organosoluble form. An appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is then added to extract the analyte. While LLE can be effective, it may sometimes result in less clean extracts compared to SPE and can be labor-intensive. researchgate.net
Solid-Phase Extraction (SPE) is a widely used and often preferred method for its efficiency, selectivity, and potential for automation. phmethods.net SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. scienceasia.org For this compound, a mixed-mode SPE cartridge combining reverse-phase and ion-exchange properties could be highly effective. The reverse-phase mechanism would retain the molecule based on its hydrophobicity, while a cation-exchange mechanism would retain it based on the positive charge of the protonated piperazine ring. This dual retention mechanism provides a highly selective extraction and results in very clean extracts. phmethods.net
Another advanced technique is Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures to increase the efficiency of the extraction process. google.com This method can significantly reduce extraction times and solvent consumption, particularly for solid tissue samples. scienceasia.orggoogle.com The process typically involves initial defatting with a non-polar solvent like n-hexane, followed by extraction of the analyte with a more polar solvent such as acetonitrile. scienceasia.orggoogle.com
The table below compares these sample preparation techniques for the analysis of this compound from complex matrices.
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. phmethods.net | Simple, low cost of consumables. researchgate.net | Can be labor-intensive, may have lower recovery, and produce less clean extracts. researchgate.net |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. phmethods.net | High recovery and selectivity, cleaner extracts, potential for automation. scienceasia.org | Higher cost of consumables (cartridges). |
| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperatures and pressures. google.com | Fast, efficient, reduced solvent usage, suitable for solid samples. scienceasia.org | Requires specialized equipment. |
Future Perspectives and Research Directions for 1,4 Bis 2,4 Dichlorophenoxy Acetyl Piperazine
Exploration of Additional Biological Activities in Diverse Research Models
The unique structure of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine, combining a bioactive piperazine (B1678402) core with synthetic auxin-like fragments, warrants a broad-based screening for diverse biological activities. The piperazine nucleus is a well-established pharmacophore present in drugs with anthelmintic, anticancer, and antimicrobial properties. nih.govnih.gov The mechanism of action for piperazine as an anthelmintic often involves modulation of GABA receptors, leading to paralysis of parasites. drugbank.com The 2,4-dichlorophenoxyacetyl moieties are derived from 2,4-D, a compound that mimics the plant hormone auxin and induces uncontrolled growth in broadleaf plants. wikipedia.orgnih.gov
Future research should systematically explore the potential for this hybrid molecule to exhibit novel biological effects. A primary area of investigation would be its cytotoxic potential against various human cancer cell lines, following the precedent of other novel piperazine-based hybrids that have demonstrated anticancer activity. nih.govnih.gov Similarly, given that various piperazine derivatives show antimicrobial properties, its efficacy against a panel of pathogenic bacteria and fungi should be evaluated. Investigations could utilize a range of in vitro models to identify potential bioactivities, which could then be further explored in more complex biological systems.
A proposed outline for these exploratory studies is presented in the table below.
| Research Area | Target Activity | Suggested Research Models | Rationale |
| Oncology | Cytotoxicity, Apoptosis Induction | Human cancer cell lines (e.g., HCT 116, MCF-7, HepG2) nih.gov | Many piperazine derivatives exhibit anticancer properties. nih.gov |
| Microbiology | Antibacterial, Antifungal | Cultures of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | The piperazine scaffold is present in various antimicrobial agents. |
| Parasitology | Anthelmintic | In vitro models of parasitic nematodes | Based on the known anthelmintic action of the parent piperazine compound. drugbank.com |
| Neuroscience | Receptor Binding (e.g., GABA) | In vitro receptor binding assays | The parent piperazine is a known GABA receptor agonist. drugbank.com |
Design and Synthesis of Prodrugs or Bioconjugates for Targeted Delivery Research
Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a biologically active compound. d-nb.info This strategy involves chemically modifying the parent molecule to create a new compound (the prodrug) that is inactive but can be converted to the active form within the body, often at a specific target site. mdpi.com For this compound, future research could focus on designing prodrugs to enhance properties such as aqueous solubility, metabolic stability, or targeted delivery. For instance, if the compound shows promising anticancer activity but poor solubility, polar functional groups could be temporarily attached, which would be cleaved by enzymes prevalent in a tumor microenvironment. mdpi.com
Bioconjugation represents another advanced strategy for targeted delivery. This involves linking the compound to a larger biomolecule, such as an antibody, peptide, or polymer, that can specifically recognize and bind to target cells or tissues. Research in this area could explore the synthesis of bioconjugates where this compound is attached to a tumor-targeting ligand. This would concentrate the compound at the cancer site, potentially increasing its efficacy while minimizing systemic exposure. The synthesis of such conjugates often involves incorporating a linker with a reactive functional group onto the parent molecule, which can then be covalently bonded to the targeting biomolecule. The development of such targeted systems is a key direction in modern therapeutic research. mdpi.com
Combination Studies with Existing Research Agents
Should initial screenings reveal significant biological activity, particularly in the realm of oncology, a logical next step would be to investigate its effects in combination with established therapeutic agents. Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects, reduced dosages, and the overcoming of drug resistance mechanisms.
Future studies could explore the combination of this compound with standard chemotherapeutic drugs or targeted therapies. For example, if the compound is found to induce apoptosis, combining it with an agent that arrests the cell cycle could lead to a more potent anticancer effect. nih.gov The design of these studies would involve in vitro experiments using cancer cell lines to determine whether the combination results in synergistic, additive, or antagonistic effects. Molecular docking studies could also be employed to predict potential interactions and guide the selection of combination partners. nih.gov Research into novel piperazine-based bis(thiazole) hybrids has shown promising cytotoxicity against various cell lines, suggesting that such combination approaches with piperazine derivatives are a fruitful area of investigation. nih.gov
Application in Materials Science or Other Non-Biological Research Fields
Beyond potential biological applications, the rigid and symmetric structure of this compound makes it an interesting candidate for research in materials science. Piperazine and its derivatives have been utilized as building blocks for coordination polymers and other supramolecular structures. The piperazine ring can act as a linker or ligand, coordinating with metal ions to form extended networks.
Future research could investigate the ability of this compound to form complexes with various metal salts. The presence of carbonyl oxygen atoms and the aromatic rings provides potential coordination sites. The resulting metal-organic frameworks (MOFs) or coordination polymers could be explored for properties such as porosity, catalysis, or luminescence. The thermal and chemical stability of such materials could be enhanced by the rigid piperazine backbone. Furthermore, the dichlorophenyl groups could influence the packing of the molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Advanced computational modeling is an indispensable tool in modern chemical and biological research. For this compound, computational methods can provide valuable insights and guide experimental work. Molecular docking simulations could be used to predict potential biological targets by virtually screening the compound against libraries of proteins, such as enzymes or receptors. nih.govresearchgate.net This approach could help to prioritize experimental testing and form hypotheses about its mechanism of action.
If a biological target is identified, molecular dynamics (MD) simulations can be employed to study the stability of the compound-protein complex and to understand the key interactions at an atomic level. This information is crucial for elucidating the mechanism of action. Furthermore, computational chemistry can be a powerful tool for designing new analogues. By modeling the structure-activity relationship (SAR), researchers can predict how modifications to the molecular structure—for example, changing the substitution pattern on the phenyl rings or altering the linker between the piperazine and the phenoxy group—might affect its biological activity. nih.gov This rational design approach can accelerate the discovery of more potent and selective compounds, as demonstrated in the design of other heterocyclic compounds as potential therapeutic agents. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine?
The synthesis typically involves sequential acylation of the piperazine core. A common approach includes:
- Step 1: Reacting piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce chloroacetyl groups.
- Step 2: Coupling the intermediate with 2,4-dichlorophenoxyacetic acid derivatives using coupling agents like HATU or DCC.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios must be optimized to maximize yield and purity. Similar protocols for structurally related piperazine derivatives are detailed in PubChem synthesis workflows .
Q. Which spectroscopic and computational methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and molecular symmetry.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Conformational Analysis: Computational tools like Spartan06 or Gaussian are employed to determine the lowest-energy conformer using semi-empirical methods (e.g., AM1) .
Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?
- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- DNA Binding Assays: Ethidium bromide displacement or UV-Vis spectroscopy to assess intercalation potential.
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to detect programmed cell death. These methods are foundational for validating hypotheses derived from molecular docking studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence the biological activity of piperazine derivatives?
- Electron-Withdrawing Groups (EWG): Substituents like nitro (-NO) or chloro (-Cl) enhance binding affinity to DNA or enzymes by increasing electrophilicity. For example, 2,4-dichlorophenoxy groups improve π-alkyl interactions with nucleic acid bases .
- Electron-Donating Groups (EDG): Methoxy (-OCH) groups reduce activity due to decreased electrophilicity. Meta-substitution is less favorable than para- or ortho-positions, as shown in DPP-IV inhibitor studies .
Q. How can molecular docking simulations elucidate interactions between this compound and DNA?
- Protocol:
Target Preparation: Retrieve DNA structure (e.g., PDB ID: 1BNA), remove water, add polar hydrogens, and assign Kollman charges.
Ligand Preparation: Optimize the compound’s geometry using DFT or AM1 methods.
Docking Software: Use AutoDock Vina to simulate binding, defining a 40Å × 40Å × 40Å grid around the DNA minor groove.
- Key Interactions: Hydrogen bonds (1.92–2.51 Å), π-alkyl (4.89–4.91 Å), and carbon-hydrogen bonds (3.76 Å) with nucleotides like DG4 and DA6 .
Q. How should researchers address discrepancies in binding affinity values across docking studies?
- Source of Variability: Differences in scoring functions (e.g., AutoDock vs. Glide), grid box size, or conformational sampling.
- Resolution Strategies:
- Validate docking results with experimental techniques like ITC (isothermal titration calorimetry).
- Compare multiple software outputs and perform ensemble docking with flexible DNA residues.
- Cross-reference with structural analogs (e.g., 1,4-Bis(2-chloro-4-nitrophenyl)piperazine) to identify consistent trends .
Q. What methodologies reconcile conflicting data on hydrogen bonding vs. π-alkyl interactions in ligand-DNA complexes?
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess interaction stability.
- QM/MM Hybrid Models: Quantify energy contributions of hydrogen bonds (≈-2 kcal/mol) vs. π-alkyl interactions (≈-1.5 kcal/mol).
- Crystallography: Co-crystallize the compound with DNA to resolve atomic-level ambiguities. Conflicting distances (e.g., 1.92 Å vs. 2.51 Å in hydrogen bonds) may arise from conformational flexibility .
Q. How does conformational analysis inform the design of piperazine-based therapeutics?
- Computational Screening: Identify low-energy conformers (e.g., chair vs. boat piperazine rings) using Spartan06.
- Bioactivity Correlation: Conformers with planar chloroaryl groups exhibit stronger DNA intercalation (ΔG = -7.5 kcal/mol) due to optimized π-stacking .
Q. What strategies optimize binding specificity to target biomolecules?
- Fragment-Based Design: Introduce substituents (e.g., dichlorophenoxy) to occupy hydrophobic pockets in DNA minor grooves.
- Pharmacophore Modeling: Align electronegative groups (e.g., Cl, NO) with hydrogen bond acceptors on the target.
- Selectivity Assays: Test against non-target proteins (e.g., serum albumin) to minimize off-target effects .
Q. How are stability studies designed for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
